8-Hydroxynaphthalene-1-carbonitrile
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Overview
Description
8-Hydroxynaphthalene-1-carbonitrile is an organic compound that belongs to the naphthalene family It is characterized by a hydroxyl group (-OH) at the 8th position and a nitrile group (-CN) at the 1st position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxynaphthalene-1-carbonitrile typically involves the following steps:
Starting Material: The process begins with naphthalene-1,8-diamine.
Diazotization: The naphthalene-1,8-diamine undergoes diazotization using isoamyl nitrite in acetic acid and ethanol to form a triazine intermediate.
Sandmeyer Reaction: The triazine intermediate is then subjected to a Sandmeyer reaction with concentrated hydrochloric acid and copper turnings to produce 8-chloronaphthalen-1-amine.
Final Step: Another Sandmeyer reaction is performed on 8-chloronaphthalen-1-amine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for higher yields and cost-effectiveness. These methods often involve the use of palladium-catalyzed cyanation of aryl bromides .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acid anhydrides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Ethers and esters.
Scientific Research Applications
8-Hydroxynaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
Comparison: In contrast, similar compounds like 8-chloronaphthalene-1-carbonitrile and 8-bromonaphthalene-1-carbonitrile have halogen atoms instead of the hydroxyl group, leading to different chemical properties and reactivity .
Properties
CAS No. |
55899-55-3 |
---|---|
Molecular Formula |
C11H7NO |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
8-hydroxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H7NO/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,13H |
InChI Key |
IJRMVHNNIXIBOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)O |
Origin of Product |
United States |
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